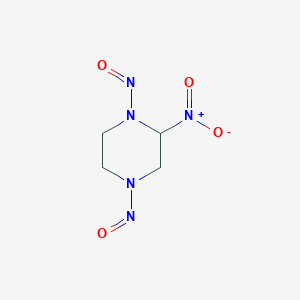
7,8-Dimethylfluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dimethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H14 It is a derivative of fluoranthene, characterized by the presence of two methyl groups at the 7th and 8th positions of the fluoranthene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylfluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One reported method involves the Rh-catalyzed [(2+2)+2] cycloadditions of 1,8-di(ethynyl)naphthalenes with norbornadiene (NBD) to yield this compound . The reaction conditions include the use of a rhodium catalyst, which facilitates the cycloaddition process, leading to the formation of the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
7,8-Dimethylfluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of fluoranthenequinones.
Reduction: Formation of dihydrofluoranthenes.
Substitution: Formation of halogenated or nitrated fluoranthene derivatives.
科学研究应用
7,8-Dimethylfluoranthene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the development of organic materials and as a precursor for the synthesis of more complex aromatic compounds
作用机制
The mechanism of action of 7,8-Dimethylfluoranthene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting the transcription and replication processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Fluoranthene: The parent compound without the methyl groups.
1,2-Dimethylfluoranthene: A similar compound with methyl groups at different positions.
7,8-Dihydroxyfluoranthene: A hydroxylated derivative with different functional groups.
Uniqueness
7,8-Dimethylfluoranthene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in physical properties, such as melting point and solubility, as well as distinct biological activities compared to its analogs .
属性
CAS 编号 |
38048-87-2 |
|---|---|
分子式 |
C18H14 |
分子量 |
230.3 g/mol |
IUPAC 名称 |
7,8-dimethylfluoranthene |
InChI |
InChI=1S/C18H14/c1-11-9-10-15-14-7-3-5-13-6-4-8-16(18(13)14)17(15)12(11)2/h3-10H,1-2H3 |
InChI 键 |
SPKFXXMEJPYVQE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
